molecular formula C21H20FN3O2 B11057801 4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11057801
M. Wt: 365.4 g/mol
InChI Key: PVHPXFICQIPNFE-UHFFFAOYSA-N
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Description

4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core, substituted with a 2-fluorobenzyl group and a phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridin-6-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridin-6-one core.

    Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of a suitable precursor with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: This step involves the coupling of the phenyl group to the core structure using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and bases.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the core structure.

Scientific Research Applications

4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-chlorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 4-{2-[(2-bromobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

The presence of the 2-fluorobenzyl group in 4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one imparts unique chemical properties, such as increased stability and specific reactivity, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

4-[2-[(2-fluorophenyl)methoxy]phenyl]-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H20FN3O2/c1-13-20-16(11-19(26)23-21(20)25(2)24-13)15-8-4-6-10-18(15)27-12-14-7-3-5-9-17(14)22/h3-10,16H,11-12H2,1-2H3,(H,23,26)

InChI Key

PVHPXFICQIPNFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4F)C

Origin of Product

United States

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